molecular formula C17H22N2O2 B11162470 1-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]propan-1-one

1-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]propan-1-one

Cat. No.: B11162470
M. Wt: 286.37 g/mol
InChI Key: JQJJYUQYIDSDBV-UHFFFAOYSA-N
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Description

1-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]PROPAN-1-ONE is a synthetic organic compound that features an indole moiety, a piperidine ring, and a propanone group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]PROPAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols .

Scientific Research Applications

1-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]PROPAN-1-ONE has various scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The piperidine ring may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]PROPAN-2-ONE: Similar structure with a different position of the carbonyl group.

    1-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE: Similar structure with an extended carbon chain.

Uniqueness

1-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]PROPAN-1-ONE is unique due to its specific combination of the indole and piperidine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

1-[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]propan-1-one

InChI

InChI=1S/C17H22N2O2/c1-2-16(20)18-10-7-14(8-11-18)17(21)19-12-9-13-5-3-4-6-15(13)19/h3-6,14H,2,7-12H2,1H3

InChI Key

JQJJYUQYIDSDBV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC(CC1)C(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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